molecular formula C20H15ClN2O4 B7750210 methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate

Cat. No.: B7750210
M. Wt: 382.8 g/mol
InChI Key: UTBZQQWVLKHRTK-MSUUIHNZSA-N
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Description

Methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is a complex organic compound with a unique structure that includes a chlorobenzoyl group, an isoindole moiety, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of an appropriate precursor to form the isoindole ring.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction using 3-chlorobenzoyl chloride.

    Formation of the Butanoate Ester: The final step involves esterification to form the butanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-chlorobenzoyl)anthranilate: This compound shares the chlorobenzoyl group but has a different core structure.

    3-Chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.

    Isoindole derivatives: Compounds with similar isoindole moieties but different substituents.

Uniqueness

Methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c1-11(24)16(20(26)27-2)17-14-8-3-4-9-15(14)18(22-17)23-19(25)12-6-5-7-13(21)10-12/h3-10H,1-2H3,(H,22,23,25)/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBZQQWVLKHRTK-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=CC=C3)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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